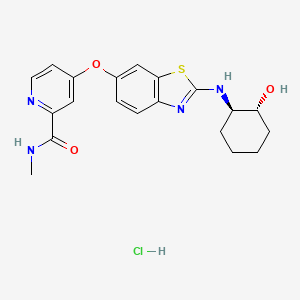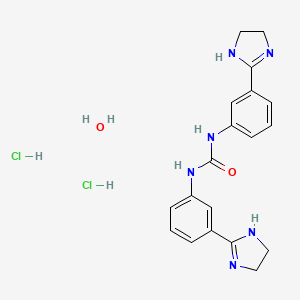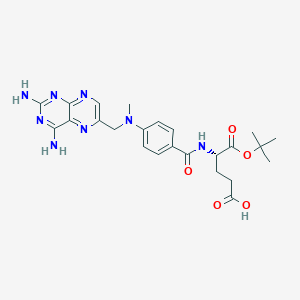
Sotuletinib hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sotuletinib hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The exact synthetic route is proprietary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. The final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process includes large-scale synthesis, purification through crystallization or chromatography, and rigorous quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions: Sotuletinib hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with altered functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
科学研究应用
Sotuletinib hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of CSF1R and its downstream effects.
Biology: Helps in understanding the role of CSF1R in macrophage and microglia function.
Medicine: Investigated for its potential therapeutic effects in treating ALS and other neurodegenerative diseases.
Industry: Explored for its applications in drug development and as a reference compound in pharmacological studies
作用机制
Sotuletinib hydrochloride exerts its effects by selectively inhibiting the CSF1R, a receptor tyrosine kinase involved in the regulation of macrophages and microglia. By blocking the activation of CSF1R, this compound reduces the proliferation and survival of these immune cells, thereby mitigating chronic inflammation and its associated damage in neurodegenerative diseases .
相似化合物的比较
Pexidartinib: Another CSF1R inhibitor used for the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting CSF1R, used in cancer immunotherapy.
Uniqueness of Sotuletinib Hydrochloride: this compound is unique due to its high selectivity and brain-penetrant properties, making it particularly effective in targeting central nervous system disorders. Its ability to cross the blood-brain barrier and selectively inhibit CSF1R with minimal off-target effects distinguishes it from other similar compounds .
属性
分子式 |
C20H23ClN4O3S |
|---|---|
分子量 |
434.9 g/mol |
IUPAC 名称 |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N4O3S.ClH/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25;/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24);1H/t14-,17-;/m1./s1 |
InChI 键 |
IHWOVMRZEIHNGY-SATBOSKTSA-N |
手性 SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O.Cl |
规范 SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)


![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)


